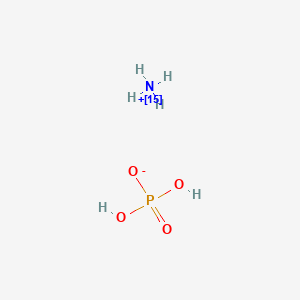

Ammonium dihydrogen phosphate-15N

Description

BenchChem offers high-quality Ammonium dihydrogen phosphate-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium dihydrogen phosphate-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H6NO4P |

|---|---|

Molecular Weight |

116.019 g/mol |

IUPAC Name |

azanium;dihydrogen phosphate |

InChI |

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4)/i1+1; |

InChI Key |

LFVGISIMTYGQHF-YTBWXGASSA-N |

Isomeric SMILES |

[15NH4+].OP(=O)(O)[O-] |

Canonical SMILES |

[NH4+].OP(=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What is Ammonium dihydrogen phosphate-15N?

Technical Monograph: Ammonium Dihydrogen Phosphate-15N ( -ADP)

Executive Summary

Ammonium Dihydrogen Phosphate-15N (

Unlike standard

Physicochemical Specifications

The following data characterizes the commercially available high-grade isotope (typically >98 atom %

| Parameter | Specification | Notes |

| Chemical Formula | Nitrogen-15 labeled ammonium cation | |

| CAS Number | 287488-11-3 | Distinct from unlabeled (7722-76-1) |

| Molecular Weight | 116.02 g/mol | +1.0 g/mol shift vs. natural abundance |

| Appearance | White tetragonal crystals | Hygroscopic; store desiccated |

| Isotopic Purity | Critical for quantitative IRMS/NMR | |

| Solubility | High ( | Insoluble in ethanol/acetone |

| pH (0.1M aq) | ~4.2 - 4.5 | Acidic buffering range |

| Crystal System | Tetragonal ( | Isomorphous with KDP (Potassium Dihydrogen Phosphate) |

Application I: Agricultural Fluxomics & Nitrogen Use Efficiency (NUE)

Mechanistic Logic

In agronomic research, differentiating between nitrogen derived from fertilizer (Ndff ) and nitrogen mineralized from soil organic matter is impossible with standard chemistry.

Experimental Protocol: Tracer Quantification

Objective: Determine Nitrogen Use Efficiency (NUE) in a controlled pot study.

Materials:

- -ADP (10 atom % excess for field; 98 atom % diluted for pot studies).

-

Soil substrate (N-poor sandy loam recommended for baseline).

-

IRMS (Isotope Ratio Mass Spectrometer) coupled with Elemental Analyzer.

Workflow:

-

Tracer Dilution:

-

Do not use pure 98%

-ADP for macro-fertilization; it is cost-prohibitive and unnecessary. -

Mix: Blend 98%

-ADP with natural abundance ADP to achieve a target enrichment of 2–5 atom % -

Calculation:

-

-

Application:

-

Dissolve the calculated dose in deionized water.

-

Apply via fertigation to the root zone to ensure homogeneity. Avoid foliar contact to prevent direct absorption artifacts.[1]

-

-

Harvest & Fractionation:

-

At physiological maturity (e.g., Zadoks 90 for wheat), separate roots, shoots, and grain.

-

Dry samples at 65°C for 48 hours.

-

Grind to fine powder (<100

) using a ball mill.

-

-

IRMS Analysis:

-

Combust 3–5 mg of encapsulated sample.

-

Measure

relative to atmospheric nitrogen (AIR).

-

Data Calculation

The percentage of nitrogen derived from fertilizer (%Ndff) is calculated as:

-

Control: Unfertilized plant or plant receiving natural abundance N.

-

Fertilizer: The enrichment level of the applied mixture (e.g., 2.5%).

Flux Workflow Diagram

Caption: Nitrogen flux pathway from

Application II: Solid-State NMR Spectroscopy

Mechanistic Logic

In solid-state NMR (ssNMR),

-

Sharp Resonance: High crystallinity yields a narrow linewidth.

-

Stability: Non-volatile solid, unlike liquid ammonia or nitromethane.

-

Cross-Polarization Efficiency: The ammonium protons (

) allow for efficient Cross-Polarization (CP) transfer to

Reference Protocol

Standard Value: The

Experimental Setup:

-

Rotor Packing: Pack ~20 mg of crystalline

-ADP into a 3.2 mm or 4 mm ZrO -

Pulse Sequence: Use a standard CP-MAS (Cross-Polarization Magic Angle Spinning) sequence.

-

Contact Time: 1–2 ms (optimized for N-H dipolar coupling).

-

Spinning Speed: 5–10 kHz (sufficient to remove chemical shift anisotropy sidebands for the ammonium site).

-

-

Calibration:

-

Acquire spectrum.

-

Set the isotropic peak maximum to 39.3 ppm .

-

This calibrates the spectrometer frequency for subsequent protein or material measurements.

-

Material Science: Phase Transitions

antiferroelectric phase transitions-

High Temp: Disordered rotation of

groups. -

Low Temp (<148 K): Ordering of protons leads to symmetry breaking.

-

Observation:

ssNMR reveals splitting in the chemical shift anisotropy (CSA) tensor below the Curie point, validating the order-disorder transition model.

Caption: Role of

Handling, Stability & Safety

-

Hygroscopicity:

-ADP is moderately hygroscopic. Absorption of atmospheric water does not degrade the isotope but makes accurate weighing difficult.-

Recommendation: Dry at 60°C under vacuum for 4 hours prior to preparing precise stock solutions.

-

-

Thermal Stability: Stable up to ~190°C. Above this, it decomposes to release ammonia (

) and phosphoric acid.[2]-

Warning: Do not autoclave dry crystals. Filter-sterilize solutions (0.22

) for biological media.

-

-

Storage: Store at Room Temperature in a desiccator.

References

-

PubChem. (2023). Ammonium dihydrogen phosphate-15N | H6NO4P.[3] National Library of Medicine. Retrieved from [Link]

-

Veinberg, S. L., et al. (2016).[4] Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics, 18(26), 17713-17730. (Demonstrates ssNMR referencing methodologies). Retrieved from [Link]

- Chalk, P. M., et al. (2016). The design, analysis and interpretation of 15N soil–plant tracing experiments. Journal of Plant Nutrition and Soil Science.

- Bertani, P., et al. (2014). 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61, 15-18. (Establishes Ammonium salts as valid references).

Sources

- 1. Specific applications of ammonium dihydrogen phosphate [chemical-sales.com]

- 2. Ammonium dihydrogen phosphate: a multifunctional inorganic compound and its chemical properties_Chemicalbook [chemicalbook.com]

- 3. Ammonium dihydrogen phosphate-15N | H6NO4P | CID 91885037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs (Journal Article) | OSTI.GOV [osti.gov]

Ammonium dihydrogen phosphate-15N chemical properties and structure

An In-Depth Technical Guide to Ammonium Dihydrogen Phosphate-15N: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ammonium Dihydrogen Phosphate-15N ((¹⁵NH₄)H₂PO₄), a stable isotope-labeled compound crucial for advanced research and development. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and applications.

Introduction to Ammonium Dihydrogen Phosphate-15N

Ammonium Dihydrogen Phosphate (ADP), also known as monoammonium phosphate (MAP), is an inorganic salt with the chemical formula (NH₄)(H₂PO₄)[1]. The 15N-labeled variant, where the naturally low-abundance ¹⁴N isotope in the ammonium cation is replaced by the stable, heavier ¹⁵N isotope, serves as a powerful tool across various scientific disciplines[2]. This isotopic enrichment, typically to 98 atom % or higher, allows for precise tracing and analysis of nitrogen-containing molecules in complex biological and chemical systems[3].

The unique nuclear properties of ¹⁵N, particularly its nuclear spin of ½, make it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy, providing enhanced resolution and enabling detailed structural elucidation of macromolecules[4][5]. This guide will delve into the core chemical and physical properties of Ammonium Dihydrogen Phosphate-15N, its structural characteristics, methods for its characterization, and its significant applications in modern research, particularly in the realm of drug discovery and development.

Physicochemical Properties and Structure

Ammonium Dihydrogen Phosphate-15N is a white, crystalline solid that is readily soluble in water[6][7][8]. An aqueous solution of ADP is mildly acidic, with a pH of approximately 4.2 to 4.8, depending on the concentration[1][6].

Key Physicochemical Data

| Property | Value |

| Chemical Formula | (¹⁵NH₄)H₂PO₄ |

| Molecular Weight | 116.02 g/mol [3] |

| Appearance | White, crystalline powder or colorless crystals[6][9] |

| Density | 1.80 g/cm³[8][10] |

| Melting Point | Decomposes at approximately 190 °C (374 °F)[3][10] |

| Solubility in Water | 36 g/100 mL at 20 °C[1] |

| pH (0.2 M solution) | ~4.2[1][10] |

| Isotopic Purity | Typically ≥ 98 atom % ¹⁵N[3] |

Crystal Structure

Ammonium Dihydrogen Phosphate crystallizes in the tetragonal system, which is characterized by its birefringence properties, making it useful in optical applications[1][11].

-

Lattice Constants (at room temperature):

The structure consists of ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions linked by hydrogen bonds[6][12]. The O-H···O hydrogen bonds are nearly parallel to the (001) plane, and there are also N-H···O hydrogen bonds present[12][13].

Thermal Stability and Decomposition

Ammonium Dihydrogen Phosphate is stable under normal ambient conditions[6][15]. However, upon heating to temperatures above 190 °C, it undergoes endothermic decomposition[6][10][16]. The decomposition process involves the release of ammonia (NH₃) and water (H₂O) vapor, leaving behind polyphosphoric acid residues[6][17]. This property is leveraged in its use as a fire retardant, where the release of non-combustible gases helps to smother flames[6].

The thermal decomposition can be described in two main steps[17]:

-

Release of an ammonia molecule to form ammonium pyrophosphate.

-

Further decomposition to metaphosphoric acid and ammonia.

The ¹⁵N Isotope: A Cornerstone for Advanced Analytical Techniques

The utility of Ammonium Dihydrogen Phosphate-15N stems from the specific properties of the ¹⁵N isotope. Nitrogen in nature is predominantly ¹⁴N (~99.63%), with ¹⁵N having a natural abundance of only about 0.37%[2]. This low natural abundance allows for the use of ¹⁵N-enriched compounds as tracers in biological systems[2].

A critical distinction between ¹⁴N and ¹⁵N lies in their nuclear spin. ¹⁴N has a nuclear spin of 1, which results in a quadrupole moment that can lead to significant line broadening in NMR spectra[4][5]. In contrast, ¹⁵N has a nuclear spin of ½, similar to ¹H and ¹³C, which results in sharper, well-resolved NMR signals[2][4][5]. This makes ¹⁵N an ideal nucleus for high-resolution NMR studies of molecular structure and dynamics[4].

Caption: Comparison of ¹⁴N and ¹⁵N properties for NMR spectroscopy.

Synthesis and Isotopic Enrichment Analysis

Synthesis of Ammonium Dihydrogen Phosphate-15N

The synthesis of Ammonium Dihydrogen Phosphate-15N is a straightforward acid-base neutralization reaction. The key is the use of ¹⁵N-labeled ammonia.

Reaction: H₃PO₄ + ¹⁵NH₃ → (¹⁵NH₄)H₂PO₄[18]

-

Preparation of Reactants:

-

Prepare a 1 M solution of phosphoric acid (H₃PO₄).

-

Prepare a 1 M solution of ¹⁵N-labeled ammonia (¹⁵NH₃) from a source such as ¹⁵NH₄Cl.

-

-

Titration and Neutralization:

-

Pipette a known volume of the 1 M ¹⁵NH₃ solution into a conical flask.

-

Add a few drops of a suitable indicator (e.g., methyl orange).

-

Titrate with the 1 M H₃PO₄ solution from a burette until the endpoint is reached, indicating neutralization. Record the volume of acid added.

-

-

Bulk Synthesis:

-

In an evaporating basin, combine the 1 M ¹⁵NH₃ solution and the 1 M H₃PO₄ solution in the molar ratio determined from the titration.

-

-

Crystallization:

-

Gently heat the solution in the evaporating basin to evaporate the water until the volume is reduced to about one-fifth of the original. Avoid boiling to prevent spattering[19].

-

Allow the concentrated solution to cool slowly to room temperature to facilitate the formation of crystals.

-

-

Isolation and Drying:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals on a watch glass at room temperature.

-

Isotopic Enrichment Analysis

The isotopic purity of the synthesized Ammonium Dihydrogen Phosphate-15N is critical for its applications. Isotope Ratio Mass Spectrometry (IRMS) is a common technique for this analysis.

-

Sample Preparation: A small, precisely weighed amount of the (¹⁵NH₄)H₂PO₄ sample is converted to nitrogen gas (N₂). This is often achieved through combustion in an elemental analyzer.

-

Introduction to Mass Spectrometer: The resulting N₂ gas is introduced into the high-vacuum system of the mass spectrometer.

-

Ionization and Separation: The N₂ molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio. The mass spectrometer will distinguish between ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30).

-

Detection and Ratio Calculation: The detector measures the ion currents for each isotopic species. The atom % ¹⁵N is then calculated from the measured ratios of the different N₂ isotopologues.

Caption: Workflow for the synthesis and isotopic analysis of (¹⁵NH₄)H₂PO₄.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in Ammonium Dihydrogen Phosphate. Key vibrational bands include:

-

O-H stretching: Also contributing to the broadness in the 3000-3500 cm⁻¹ region.

-

N-H bending: A peak around 1409 cm⁻¹[20].

-

P-O-H and P=O stretching: Bands in the region of 900-1100 cm⁻¹[11][21].

The substitution of ¹⁴N with ¹⁵N is expected to cause a slight shift in the N-H vibrational frequencies to lower wavenumbers due to the heavier mass of the ¹⁵N isotope.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground (¹⁵NH₄)H₂PO₄ sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known spectra for ADP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As previously discussed, ¹⁵N NMR is a powerful technique for which (¹⁵NH₄)H₂PO₄ is an excellent nitrogen source for labeling biological macromolecules. In protein NMR, uniformly ¹⁵N-labeling a protein by growing the expression host in a minimal medium containing (¹⁵NH₄)H₂PO₄ as the sole nitrogen source is a standard method[5]. This allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a unique signal for each N-H bond in the protein backbone (excluding proline) and in certain amino acid side chains.

Applications in Research and Drug Development

The primary utility of Ammonium Dihydrogen Phosphate-15N is as a source of the ¹⁵N isotope for labeling studies.

Structural Biology and NMR Spectroscopy

In drug development, understanding the three-dimensional structure of a target protein and how it interacts with potential drug candidates is paramount. ¹⁵N-labeling of proteins is a cornerstone of modern NMR spectroscopy for this purpose[4][5].

-

Protein Structure Determination: By labeling a protein with ¹⁵N (and often ¹³C as well), a suite of multidimensional NMR experiments can be performed to determine its high-resolution structure in solution[2].

-

Ligand Binding Studies: NMR is highly sensitive to changes in the chemical environment of nuclei. When a drug candidate binds to a ¹⁵N-labeled protein, the signals of the amino acid residues at the binding interface in the ¹H-¹⁵N HSQC spectrum will be perturbed (chemical shift perturbation). This allows for the mapping of the binding site and the determination of binding affinities[4].

Caption: Application of (¹⁵NH₄)H₂PO₄ in NMR-based drug screening.

Metabolic Studies and Flux Analysis

¹⁵N-labeled compounds are invaluable for tracing the metabolic fate of nitrogen in biological systems[2][23]. By providing (¹⁵NH₄)H₂PO₄ as a nitrogen source to cells or organisms, researchers can track the incorporation of ¹⁵N into various metabolites, such as amino acids, nucleotides, and proteins. Using techniques like mass spectrometry or NMR, the rate of synthesis and turnover of these molecules can be quantified, providing insights into metabolic pathways in both healthy and diseased states[2].

Handling and Safety

Ammonium Dihydrogen Phosphate is generally considered to have low toxicity[8]. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat when handling the solid or its solutions[15][24].

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area[15][24].

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption[8].

-

Incompatibilities: Avoid contact with strong oxidizing agents[15][25].

According to Safety Data Sheets, it is not classified as a hazardous substance, but it may cause mild eye irritation[26][27].

Conclusion

Ammonium Dihydrogen Phosphate-15N is more than just a chemical reagent; it is an enabling tool for cutting-edge scientific discovery. Its well-defined chemical properties and crystal structure, combined with the unique nuclear properties of the ¹⁵N isotope, make it indispensable for researchers in structural biology, drug development, and metabolic studies. A thorough understanding of its characteristics, synthesis, and analytical methodologies, as outlined in this guide, is essential for its effective application in advancing scientific knowledge.

References

- Annexe Chem. (2025, June 16). What Is Ammonium Dihydrogen Phosphate? Applications, Benefits & Safety.

-

PubChem. Ammonium dihydrogen phosphate-15N. National Center for Biotechnology Information. Available at: [Link]

- Tao, T. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

-

ResearchGate. An affordable ammonia temperature-programmed desorption equipment and its calibration using the thermal decomposition of ammonium dihydrogen phosphate. Available at: [Link]

-

ResearchGate. Ammonium dihydrogen phosphate powder thermal decomposition value. Available at: [Link]

-

Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

J-Stage. Crystal Structure of Ammonium Dihydrogen Phosphate. Available at: [Link]

-

PubChem. Ammonium dihydrogen phosphate. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Ammonium dihydrogen phosphate. Available at: [Link]

-

IUCr Journals. (1976). Refinement of the Crystal Structures of Ammonium Dihydrogen Phosphate and Ammonium Dihydrogen Arsenate. Available at: [Link]

-

UKEssays. (2018, January 26). Ammonium Dihydrogen Phosphate (ADP) Crystals Structure. Available at: [Link]

-

Frontiers in Chemistry. (2023, May 9). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Available at: [Link]

-

JPS Journals. Crystal Structure of Ammonium Dihydrogen Phosphate NH4H2PO4. Available at: [Link]

-

Cambridge University Press & Assessment. Mass spectrometric assay of stable isotopic enrichment for the estimation of protein turnover in man. Available at: [Link]

-

15N Labeling and NMR Spectroscopy for the Elucidation of Side Reactions. Available at: [Link]

-

WUR eDepot. Stable nitrogen isotopes. Available at: [Link]

-

PMC. (2024, August 30). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Available at: [Link]

-

PMC. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Available at: [Link]

-

ChemScience. (2024, August 8). Safety Data Sheet: Ammonium dihydrogen phosphate, Plant Culture Tested. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Ammonium dihydrogen phosphate. Available at: [Link] cGRmfGU4Y2U3Y2M2YjY3YjYwZWM3YjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYw

-

National Institute of Standards and Technology. (2014, February 14). SAFETY DATA SHEET. Available at: [Link]

-

What is Ammonium Dihydrogen Phosphate BP EP USP Pharma Grade. Available at: [Link]

-

PMC. (2015, June 17). The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA. Available at: [Link]

-

Indian Academy of Sciences. Regulating crystal growth of ammonium dihydrogen phosphate through H-bonded additives. Available at: [Link]

-

Ammonium Dihydrogen Phosphate | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Scholars Research Library. Growth, Structural and Spectral Studies on pure and doped Ammonium Dihydrogen Phosphate (ADP) single crystals. Available at: [Link]

-

Production of ammonium sulfate doubly labeled with the 15N and 34S stable isotopes. (2025, August 9). Available at: [Link]

-

Preparation of ammonium dihydrogenphosphate. Available at: [Link]

-

Scientific Research Publishing. Structural, Optical, Electrical and Thermal Characterizations of Pure and L-alanine Doped Ammonium Dihydrogen Phosphate Crystals. Available at: [Link]

- Google Patents. US4329326A - Process for preparing crystalline ammonium dihydrogen phosphate.

-

Sciencemadness Wiki. Ammonium dihydrogen phosphate. Available at: [Link]

-

IJERA. Crystal Growth and Studies of Dihydrogen Phosphates of Potassium and Ammonium complexes. Available at: [Link]

Sources

- 1. Ammonium dihydrogen phosphate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ammonium-15N dihydrogen phosphate 15N 98atom 287488-11-3 [sigmaaldrich.com]

- 4. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 5. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. annexechem.com [annexechem.com]

- 7. Ammonium dihydrogen phosphate | 7722-76-1 [chemicalbook.com]

- 8. Ammonium dihydrogen phosphate - Sciencemadness Wiki [sciencemadness.org]

- 9. What is Ammonium Dihydrogen Phosphate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]

- 10. Ammonium dihydrogen phosphate | H3N.H3O4P | CID 24402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ukessays.com [ukessays.com]

- 12. Crystal Structure of Ammonium Dihydrogen Phosphate [jstage.jst.go.jp]

- 13. journals.jps.jp [journals.jps.jp]

- 14. journals.iucr.org [journals.iucr.org]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Ammonium dihydrogen phosphate synthesis - chemicalbook [chemicalbook.com]

- 19. edu.rsc.org [edu.rsc.org]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. ijera.com [ijera.com]

- 22. scirp.org [scirp.org]

- 23. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 24. chemscience.com [chemscience.com]

- 25. assets.thermofisher.cn [assets.thermofisher.cn]

- 26. carlroth.com [carlroth.com]

- 27. tsapps.nist.gov [tsapps.nist.gov]

Technical Guide: Synthesis and Isotopic Purity of Ammonium Dihydrogen Phosphate-15N

Executive Summary

Ammonium dihydrogen phosphate-15N (

This guide details a high-yield, loss-minimized synthesis protocol. It prioritizes the Aqueous Neutralization Route , which offers superior stoichiometric control compared to gas-phase bubbling, significantly reducing the risk of losing expensive

Part 1: Theoretical Framework

Reaction Thermodynamics and Stoichiometry

The synthesis relies on the neutralization of orthophosphoric acid (

The target compound, ADP-15N, is the mono-substituted salt formed between the first and second inflection points.

The pH-Phase Dependency

The most common failure mode in ADP synthesis is the accidental formation of Diammonium Hydrogen Phosphate (DAP),

-

Target Zone (ADP): pH 4.0 – 4.5

-

Contamination Zone (DAP): pH > 7.0

Precise pH monitoring is required. Stopping the reaction exactly at the stoichiometric endpoint (approx pH 4.2–4.5) ensures that the crystals formed upon cooling are pure tetragonal ADP, free from monoclinic DAP impurities.

Isotopic Conservation

Given the high cost of

Part 2: Synthesis Protocol (Aqueous Route)

Materials and Reagents

-

Precursor: Ammonium Hydroxide-15N (

), >98 atom % 15N, 3.0 M solution. -

Acid: Orthophosphoric acid (

), 85% ACS Reagent Grade. -

Solvent: Ultra-pure water (18.2 MΩ·cm) to minimize background nitrogen.

-

Precipitant: Ethanol (Absolute, chilled).

Experimental Workflow

Step 1: Acid Preparation

Dilute the 85%

Step 2: Controlled Neutralization

Add the

-

Critical Control Point: Monitor pH continuously using a calibrated glass electrode.

-

The solution will initially be highly acidic (pH < 1).

-

As the equivalence point approaches, the pH rise will accelerate.

-

Endpoint: Terminate addition precisely when pH stabilizes between 4.2 and 4.4 .

Step 3: Concentration and Crystallization

The resulting solution is

-

Evaporate the solution using a rotary evaporator at 50°C (mild vacuum) to reduce volume by 80%. Do not boil aggressively to avoid entrainment loss.

-

Cool the concentrated supersaturated solution to 4°C.

-

Anti-solvent Addition: Slowly add cold ethanol (1:1 v/v ratio) to force crystallization. ADP is insoluble in ethanol, while residual acid remains in the solution.

Step 4: Filtration and Drying Filter the white crystalline precipitate using a sintered glass funnel. Wash twice with cold ethanol. Dry the crystals in a vacuum desiccator over silica gel for 24 hours.

Synthesis Logic Diagram

Figure 1: Step-by-step logic flow for the synthesis of ADP-15N, emphasizing the critical pH control loop to prevent diammonium formation.

Part 3: Quality Control & Validation

Quantitative Data Summary

The following table summarizes the physicochemical properties required to validate the synthesis.

| Parameter | Specification | Validation Method |

| Appearance | White tetragonal prisms | Visual / Microscopy |

| pH (1% Solution) | 4.2 ± 0.3 | Potentiometry |

| Isotopic Purity | EA-IRMS | |

| Chemical Purity | Titration / XRD | |

| Solubility | ~370 g/L (20°C) | Gravimetric |

| Crystal Phase | Tetragonal ( | Powder XRD |

Analytical Protocols

A. Isotopic Purity (EA-IRMS)

Method: Elemental Analyzer coupled to Isotope Ratio Mass Spectrometry.[1]

-

Combustion: Flash combust 1-2 mg of sample at 1000°C in a tin capsule.

-

Reduction: Convert nitrogen oxides (

) to -

Detection: Measure

28 ( -

Calculation: The atom percent is derived from the ratio of heavy isotopes relative to a standard (Air or calibrated urea).

B. Phase Purity (Powder XRD)

Why it matters: Differentiates between Monoammonium (ADP) and Diammonium (DAP) forms.

-

ADP Characteristic Peaks:

(Tetragonal). -

DAP Characteristic Peaks: Distinct shifts due to Monoclinic structure.

-

Protocol: Grind dried sample to fine powder; scan

from 10° to 60°. Absence of DAP peaks confirms stoichiometric success.

Analytical Logic Diagram

Figure 2: Quality Control decision matrix. All three checks (Structural, Isotopic, and Chemical) must pass for the material to be validated for research use.

Part 4: Applications

-

Solid-State NMR Standard: ADP-15N is the primary chemical shift reference (0 ppm relative to standard scales) for

Magic Angle Spinning (MAS) NMR. Its high crystallinity ensures sharp line widths. -

Agricultural Tracing: Used to quantify nitrogen uptake efficiency in crops. The

label allows researchers to distinguish fertilizer-derived nitrogen from soil-derived nitrogen. -

Non-Linear Optics: While deuterated ADP is common in optics,

-labeled ADP is used specifically in studies investigating the hyperfine interactions and proton transfer mechanisms within the crystal lattice.

References

-

Mosaic Crop Nutrition. (n.d.). Monoammonium Phosphate (MAP) - Chemical Properties and Production. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2021). Ammonium dihydrogen phosphate-15N | H6NO4P | CID 91885037.[2] Retrieved from [Link]

-

Zhang, L., et al. (2007). Chemical Method for Nitrogen Isotopic Analysis of Ammonium at Natural Abundance. Analytical Chemistry. Retrieved from [Link]

Sources

Ammonium dihydrogen phosphate-15N safety data sheet (SDS) information

Whitepaper: Ammonium Dihydrogen Phosphate- N ( NH₄H₂PO₄) – SDS Fundamentals and Advanced Applications in Structural Biology

Executive Summary

Ammonium dihydrogen phosphate-

As a Senior Application Scientist, I have structured this guide to bridge the gap between regulatory Safety Data Sheet (SDS) compliance and field-proven experimental methodologies. By understanding the physicochemical behavior of

Physicochemical Properties & SDS Fundamentals

While

Table 1: Physicochemical and SDS Profile

| Parameter | Specification / Data |

| Chemical Name | Ammonium dihydrogen phosphate- |

| CAS Number | 287488-11-3 |

| Molecular Formula | |

| Molecular Weight | 116.02 g/mol |

| Isotopic Purity | |

| Appearance | White crystalline powder |

| GHS Classification | Not a hazardous substance or mixture |

| Storage Conditions | Room temperature, tightly closed, desiccated |

Table 2: Comparative NMR Properties ( N vs N)

| Property | ||

| Natural Abundance | 99.63% | 0.37% |

| Spin State (I) | 1 | 1/2 |

| Line Shape in NMR | Broad (Quadrupolar relaxation) | Sharp (High resolution) |

| Utility in 2D HSQC | Unusable | Highly effective |

Mechanistic Role in Isotopic Labeling

The utility of

Fig 1. Mechanistic pathway of 15N assimilation from ammonium into the bacterial proteome.

Experimental Protocols

Protocol A: SDS-Compliant Handling and Molar Standardization

To ensure reproducibility in metabolic labeling, the physical integrity of the reagent must be maintained[2].

-

Storage & Environmental Control: Store the

NH₄H₂PO₄ in a vacuum desiccator at room temperature.-

Causality: The compound is mildly hygroscopic. Absorption of atmospheric moisture increases the apparent mass of the powder. If weighed without desiccation, the actual molarity of nitrogen in the expression media will be sub-optimal, leading to stalled bacterial growth.

-

-

Weighing Protocol: Utilize an analytical balance (

mg precision) within a localized draft shield. Wear nitrile gloves, safety glasses, and a standard lab coat[3]. -

Self-Validating System: Implement a gravimetric validation loop. Weigh a

g aliquot, expose it to ambient laboratory humidity for 2 hours, and re-weigh. A mass increase of

Protocol B: Biosynthetic Uniform N Labeling of Proteins in E. coli

This protocol describes the generation of

-

Media Preparation: Prepare 1 Liter of M9 minimal media. Substitute standard nitrogen sources with exactly

g/L of-

Causality:

g/L provides sufficient nitrogen to support cell growth up to an

-

-

Stepwise Adaptation: Inoculate a starter culture in unlabeled Luria-Bertani (LB) broth. Pellet the cells, wash twice with sterile

PBS to remove residual-

Causality: Direct transfer from rich media to minimal media induces a severe metabolic lag phase. Washing removes trace

N peptides that would otherwise cause isotopic dilution in the final protein product.

-

-

Expression & Harvest: Grow the culture at

C until -

Self-Validating System: Prior to initiating large-scale 3D NMR data acquisition, acquire a 1D

H-

Fig 2. Experimental workflow for 15N-labeled protein expression and NMR structure determination.

Storage and stability guidelines for 15N-labeled compounds

The Integrity of Isotopes: Advanced Storage and Stability Guidelines for N-Labeled Compounds

The Paradox of Stable Isotopes

1In reality, while the isotopic nucleus is immutable, the molecular scaffold housing it remains highly susceptible to environmental degradation. A degraded

Mechanistic Pathways of Compound Degradation

Understanding the causality behind degradation is essential for designing effective storage systems. The instability of

-

Chemical Degradation: The primary threat to

N-labeled peptides and amino acids is sequence-dependent chemical reactivity. Residues containing methionine, cysteine, or tryptophan are highly prone to oxidation even at low temperatures. Furthermore, specific partial sequences, such as -Asn-Gly- and -Asn-Ser-, are highly susceptible to aspartimide formation, which yields further cleavage products and deamidation[2]. -

Physical Alteration (Hygroscopicity & Volatility): Many

N-labeled salts and lyophilized powders act as desiccants, rapidly absorbing atmospheric moisture. Conversely, volatile analytical standards suffer from evaporative loss into the headspace of the container if warmed improperly[3]. -

Biological Contamination:

N-labeled amino acids are universal biological substrates. If moisture is allowed to condense inside a storage vial, it creates a micro-environment for bacterial and fungal growth, which will actively consume the standard and alter the

Logical relationship of degradation pathways affecting 15N-labeled compounds.

Quantitative Storage Parameters

To mitigate these degradation pathways, baseline storage conditions must be strictly enforced. The following table synthesizes the quantitative shelf-life and temperature guidelines for various classes of

| Compound Classification | Physical State | Optimal Storage Temp | Light Sensitivity | Expected Shelf Life |

| Solid (Neat) | ≤ 8°C | Low | 1 Year[4] | |

| Lyophilized Powder | -20°C to -5°C | Moderate | Sequence-Dependent[2] | |

| Methanol Solution | 2°C to 8°C | High | 1 Month[4] | |

| Liquid | ≤ 8°C | Moderate | Container-Dependent[3] |

Note: Sealed vials (as received) stored at ≤8°C and protected from light maintain a shelf life of 1 year, whereas reconstituted methanol solutions degrade rapidly and are only viable for 1 month under refrigeration[4].

Self-Validating Experimental Protocols

To guarantee the integrity of your

Protocol A: State-Dependent Aliquoting Workflow

Causality: The handling of a compound must be dictated by its physical state. For volatile

Step-by-Step Methodology:

-

State Assessment: Determine if the

N-standard is a volatile liquid or a hygroscopic solid. -

Temperature Management:

-

For Volatiles: Keep the primary vial at ≤8°C. Pre-chill the receiving amber glass micro-reaction vessels[3].

-

For Solids: Transfer the sealed vial to a desiccator and equilibrate to room temperature for >2 hours.

-

-

Atmospheric Purging: Fill the receiving vials with dry nitrogen (

) to displace oxygen and moisture[3]. -

Transfer & Sealing: Rapidly transfer the required aliquot. Seal immediately using Mininert® valves or PTFE-lined caps to provide a dual-layer defense against sample loss[3].

-

Storage: Store the aliquots at their optimal temperature (see Section 3), strictly protected from light[5].

Experimental workflow for the state-dependent aliquoting of 15N compounds.

Protocol B: LC-MS/MS Isotopic Validation (Self-Validating System)

Causality: You cannot assume an aliquot has survived storage intact. Because

Step-by-Step Methodology:

-

Baseline Establishment: Immediately upon receiving the

N-compound, reconstitute a 1 mg/mL stock in an anhydrous solvent. -

LC-MS/MS Acquisition: Run a high-resolution LC-MS/MS scan. Identify the monoisotopic peak of the heavy labeled compound and the corresponding light (

N) peak[6]. -

Enrichment Calculation: Calculate the baseline

N/ -

Longitudinal Validation: Prior to any critical metabolic flux or SILAC experiment, sacrifice one stored aliquot and repeat the LC-MS/MS acquisition.

-

System Check: If the

N enrichment drops by >2% from the baseline, the aliquot has suffered chemical degradation or environmental contamination and must be discarded.

Self-validating LC-MS/MS workflow for monitoring 15N isotopic enrichment.

Conclusion

The successful application of

References

- Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics, ChemPep,

- MATERIAL SAFETY DATA SHEET, Cambridge Isotope Labor

- FAQ - frequently asked questions, Bachem,

- Stable Isotope Standards For Clinical Mass Spectrometry, Eurisotop,

- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector, Frontiers,

- The Proper Storage and Handling of Volatile Analytical Standards, Sigma-Aldrich,

Sources

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

- 4. eurisotop.com [eurisotop.com]

- 5. isotope.com [isotope.com]

- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

Cost and availability of Ammonium dihydrogen phosphate-15N

Technical Guide: Ammonium Dihydrogen Phosphate-15N ( )[1]

Executive Summary

Ammonium dihydrogen phosphate-15N (ADP-15N) is a high-value stable isotope-labeled compound primarily utilized in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and specialized metabolic tracing. Unlike its ubiquitous counterpart,

This guide analyzes the cost structure, availability, and technical application of ADP-15N. It provides researchers with the decision-making frameworks necessary to justify the procurement of this premium reagent over cheaper alternatives.

Part 1: Technical Specifications & Quality Attributes

For high-resolution NMR and mass spectrometry, chemical purity is as critical as isotopic enrichment. Impurities such as paramagnetic metals (Fe, Mn) can broaden NMR linewidths, negating the benefit of the expensive isotopic label.

| Feature | Specification | Criticality for Research |

| Chemical Formula | Core identity. | |

| CAS Number | 287488-11-3 | Unique identifier for procurement. |

| Isotopic Enrichment | High: Lower enrichment (<95%) dilutes signal intensity in NMR. | |

| Chemical Purity | Critical: Paramagnetic impurities reduce | |

| Physical Form | White Crystalline Solid | Hygroscopic; must be stored in desiccated conditions. |

| Molecular Weight | 116.02 g/mol | Calculated based on |

Part 2: Market Landscape, Cost & Availability

Availability Analysis

ADP-15N is not a commodity isotope . While

-

Primary Supplier: Sigma-Aldrich (Merck) lists this under Product #491780.

-

Secondary Sources: Cambridge Isotope Laboratories (CIL) and Silantes may offer this as a custom synthesis or non-catalog item.

-

Lead Time: Expect 2–4 weeks if not in stock; "In Stock" quantities are usually limited to 1g or 5g units.

Cost Structure & Budgeting

The price of ADP-15N is significantly higher than

| Compound | Approx.[1][2][3][4] Market Price (USD) | Unit Size | Relative Cost Factor |

| ADP-15N (98%) | $250 - $450 (Est.) | 1 g | High (Specialty) |

| $60 - $100 | 1 g | Medium (Commodity) | |

| Unlabeled ADP | < $1.00 | 1 g | Negligible |

Procurement Tip: For large-scale plant studies (hydroponics), request a "bulk quote" for 10g+ sizes. Catalog prices for 1g units are often 30-50% higher per gram than bulk orders.

Synthesis & Cost Drivers

The cost is driven by the price of the

Figure 1: Synthesis pathway of ADP-15N. The primary cost driver is the

Part 3: Applications & Decision Framework

Solid-State NMR Reference Standard

ADP-15N is the "Gold Standard" for referencing

-

Why ADP-15N? Unlike liquid ammonia (dangerous, volatile) or Nitromethane (explosive hazard), ADP-15N is safe and stable.

-

Chemical Shift: The

signal of solid ADP is typically referenced to liquid ammonia (0 ppm).

Plant Metabolomics (Nitrogen Tracing)

In plant physiology, chloride ions (

-

Advantage: ADP-15N provides both Nitrogen (

) and Phosphorus (

Decision Matrix: When to Buy ADP-15N

Use the following logic flow to determine if the extra cost is justified for your experiment.

Figure 2: Procurement decision matrix. Select ADP-15N only when Chloride interference or Solid-State referencing is a factor.

Part 4: Experimental Protocols

Protocol A: Solid-State NMR Referencing

Objective: Prepare a Magic Angle Spinning (MAS) rotor with ADP-15N to calibrate the

-

Preparation: Ensure the ADP-15N powder is dry. If the bottle has been opened previously, dry ~50 mg in a vacuum desiccator for 2 hours to remove surface moisture.

-

Packing: Tightly pack the ADP-15N into a 3.2mm or 4mm ZrO

MAS rotor. Use a packing tool to ensure uniform density.-

Note: Loose packing can lead to rotor imbalance at high spin speeds.

-

-

Acquisition:

-

Insert rotor into the probe.

-

Spin at a moderate speed (e.g., 5–10 kHz).

-

Acquire a

Cross-Polarization (CP) spectrum. -

Reference Point: Set the main peak of ADP-15N to 39.3 ppm (relative to liquid NH

at 0 ppm) [1].

-

Protocol B: Hydroponic Tracing Solution (Nitrogen Uptake)

Objective: Prepare a defined nutrient solution where

-

Stoichiometry:

-

Dissolution:

-

Dissolve 0.58 g of ADP-15N in 900 mL of milli-Q water.

-

Add other micronutrients (Fe-EDTA, MgSO

, etc.) after the phosphate is dissolved to prevent precipitation.

-

-

pH Adjustment:

-

ADP solutions are slightly acidic (pH ~4.5).[7] Adjust to pH 5.8 using KOH (avoid NaOH if sodium is a concern).

-

Caution: Do not use HCl or HNO

to adjust pH, as this introduces unlabeled N or Cl ions.

-

References

-

Bertani, P., et al. (2014). "

chemical shift referencing in solid state NMR". Solid State Nuclear Magnetic Resonance, 61-62, 15-18. Link -

Sigma-Aldrich. "Ammonium-15N dihydrogen phosphate Product Specification". Merck KGaA.[1][2] Link

-

Cambridge Isotope Laboratories. "Isotope-Labeled Inorganic Compounds". CIL Catalog. Link

-

Veinberg, S. L., et al. (2016). "Natural abundance 14N and 15N solid-state NMR of pharmaceuticals". Phys. Chem. Chem. Phys.Link[8]

Sources

- 1. CAS 7722761 | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 7722-76-1 | Sigma-Aldrich [sigmaaldrich.com]

- 3. di-Ammonium hydrogen phosphate, 500 g, CAS No. 7783-28-0 | Ammonium Salts, NH4+ | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 4. 15N Ammonium chloride | Silantes [silantes.com]

- 5. Ammonium-15N dihydrogen phosphate 15N 98atom 287488-11-3 [sigmaaldrich.com]

- 6. Stable Isotopes купить, цены на сайте! Sigma-Aldrich [dv-expert.org]

- 7. annexechem.com [annexechem.com]

- 8. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs (Journal Article) | OSTI.GOV [osti.gov]

Unveiling Nitrogen Dynamics: A Comprehensive Guide to 15N Isotope Tracing in Biological Systems

Executive Summary

In the post-genomic era, static snapshots of metabolite or protein concentrations are insufficient to understand the dynamic nature of biological systems. Stable isotope tracing has emerged as the gold standard for elucidating metabolic flux and proteostasis. While Carbon-13 (

The Physicochemical Basis of 15N Tracing

The fundamental principle of stable isotope tracing relies on the mass difference between isotopes. Nitrogen naturally exists as two stable isotopes:

Causality in Analytical Detection

Why use mass spectrometry for

Critical Analytical Checkpoint: Because

Tracing Metabolic Flux: 15N in Cancer Metabolism

Cancer cells undergo profound metabolic reprogramming to sustain rapid proliferation. While the Warburg effect highlights altered glucose metabolism, glutamine addiction is equally critical. Glutamine serves as the primary nitrogen donor for the biosynthesis of non-essential amino acids (NEAAs) and purine/pyrimidine nucleotides [2].

Using Stable Isotope-Resolved Metabolomics (SIRM), researchers utilize

Fig 1. Metabolic fate of 15N-Glutamine in mammalian cells, highlighting nitrogen distribution.

Protocol 1: In Vitro 15N-Glutamine Tracing for Nucleotide Biosynthesis

This self-validating protocol ensures steady-state labeling without artifactual dilution from exogenous unlabeled sources.

-

Media Preparation: Formulate custom tracing media using DMEM lacking glutamine. Supplement with 10% Dialyzed Fetal Bovine Serum (dFBS) . Causality: Standard FBS contains high levels of unlabeled amino acids that will dilute the

N tracer, skewing flux calculations. Dialysis removes molecules <10 kDa. -

Cell Adaptation: Seed cells in standard media. 24 hours prior to the experiment, wash cells twice with PBS and switch to the dFBS-formulated tracing media containing 2 mM [Amide-

N]-Glutamine or[U- -

Metabolic Quenching: At desired timepoints (e.g., 0, 2, 6, 24 hours), rapidly aspirate media, wash with ice-cold PBS, and immediately add -80°C 80% Methanol. Causality: Rapid quenching halts enzymatic activity instantly, preventing artifactual metabolite interconversion during the extraction process.

-

Extraction & LC-MS/MS: Scrape cells, centrifuge at 15,000 x g for 10 mins at 4°C to precipitate proteins. Evaporate the supernatant under nitrogen gas, reconstitute, and analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to high-resolution MS.

Proteostasis: Measuring Protein Turnover via Dynamic SILAC

While metabolomics captures small-molecule flux, understanding proteostasis—the balance of protein synthesis and degradation—requires tracking nitrogen incorporation into macromolecules. Dynamic SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture) utilizes

The Steady-State Assumption

In a dynamic SILAC experiment, cells are maintained at a steady state where the total concentration of a given protein remains constant. When the "Light" (

Fig 2. Dynamic SILAC workflow for quantifying proteome-wide synthesis and degradation rates.

Protocol 2: Dynamic SILAC for In Vitro Protein Turnover

-

Pre-Conditioning: Culture cells in "Light" SILAC media (containing standard

N/ -

The Isotope Pulse: At

, wash the cells with PBS and introduce the "Heavy" SILAC media (e.g., containing -

Time-Course Harvesting: Harvest cells at logarithmic time intervals (e.g., 0, 2, 4, 8, 16, 24, 48 hours). Causality: Logarithmic sampling is required because protein degradation follows first-order exponential decay kinetics.

-

Proteomic Sample Prep: Lyse cells in 8M Urea buffer. Reduce disulfide bonds with DTT, alkylate with Iodoacetamide, and digest overnight with Trypsin. Causality: Trypsin cleaves specifically at the C-terminus of Arginine and Lysine. By labeling only Arg/Lys, every resulting peptide (except the extreme C-terminus of the protein) will contain exactly one heavy label, simplifying MS quantification [5].

-

Data Analysis: Analyze via LC-MS/MS. Use software like MaxQuant or Skyline to extract the Heavy/Light ratios and fit the decay curves to calculate individual protein half-lives.

Quantitative Data Interpretation & Tracer Selection

Selecting the correct

| Tracer Molecule | Isotopic Label | Primary Biological Application | Key Downstream Readouts |

| L-Glutamine | [Amide- | Nucleotide biosynthesis, Hexosamine pathway | Purines, Pyrimidines, UDP-GlcNAc |

| L-Glutamine | [U- | Global nitrogen flux, Transamination | Glutamate, Aspartate, Alanine, Serine |

| Ammonium Chloride | [ | De novo nitrogen assimilation, Urea cycle | Citrulline, Arginine, Urea |

| L-Arginine / L-Lysine | [ | Proteostasis, Dynamic SILAC | Proteome-wide half-lives, synthesis rates |

| Spirulina (Whole Diet) | [U- | In vivo whole-organism protein turnover | Tissue-specific degradation rates (e.g., Brain vs. Liver) |

Conclusion

N isotope tracing bridges the gap between static biological snapshots and dynamic physiological reality. Whether mapping the vulnerabilities of cancer metabolism through glutamine flux or evaluating the efficacy of targeted protein degraders (PROTACs) via dynamic SILAC, mastering these protocols is essential for modern biochemical research. By strictly adhering to steady-state assumptions, utilizing dialyzed reagents, and applying rigorous mathematical corrections for natural isotopic abundance, researchers can ensure their tracing data is both highly accurate and biologically actionable.References

-

Methods and Guidelines for Metabolism Studies: Applications to Cancer Research Source: MDPI URL:[Link]

-

Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges Source: NIH / PMC URL:[Link]

-

Exploring Cancer Metabolism Using Stable Isotope-Resolved Metabolomics (SIRM) Source: UKnowledge (University of Kentucky) URL:[Link]

-

Simultaneous tracing of carbon and nitrogen isotopes in human cells Source: eScholarship.org URL:[Link]

-

Stable Isotope Metabolic Labeling to Investigate Protein Turnover in Rodents Source: Cambridge Isotope Laboratories URL:[Link]

-

Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice Source: bioRxiv URL:[Link]

Methodological & Application

Protocol for 15N labeling of proteins in E. coli using Ammonium dihydrogen phosphate-15N

Application Note: Protocol for Uniform N Labeling of Proteins in E. coli Using Ammonium Dihydrogen Phosphate- N

Abstract & Core Logic

This application note details the protocol for expressing uniformly

While Ammonium Chloride (

Scientific Rationale:

-

Nitrogen Source: The ammonium ion (

) is metabolized into glutamate and glutamine, serving as the donor for all nitrogen atoms in the proteome. -

Buffering Impact: Unlike

, the anion here ( -

Stoichiometry: To match the nitrogen molarity of standard M9 media (typically 1 g/L

,

Materials & Reagent Selection

Primary Reagents

| Reagent | Specification | Purpose |

| Ammonium Dihydrogen Phosphate- | >98 atom % | Sole Nitrogen Source |

| Glucose | D-Glucose (Natural abundance) | Carbon Source |

| Magnesium Sulfate | Essential cofactor for DNA/RNA polymerases | |

| Thiamine (Vitamin B1) | Filter Sterilized | Essential for E. coli carbohydrate metabolism |

| Antibiotic | (e.g., Ampicillin, Kanamycin) | Plasmid maintenance |

Modified M9 Media Recipe (1 Liter)

Standard M9 salts must be adjusted because the nitrogen source contributes phosphate.

Base Salt Solution (10X Stock - Nitrogen Free):

Final 1L Labeling Medium Assembly:

-

Sterile Water: ~880 mL

-

10X Base Salt Stock: 100 mL

-

: 2.2 g (Dissolve in 10 mL water, filter sterilize, then add).

-

Calculation: 2.2 g

19 mM Nitrogen, equivalent to ~1 g/L

-

-

Trace Elements Solution: 1 mL (Contains

, -

pH Adjustment (CRITICAL): Check pH. The addition of dihydrogen phosphate will lower pH. Adjust to 7.2–7.4 using sterile NaOH or KOH.

- (1M): 2 mL (Add after pH adjustment to prevent precipitation).

-

(1M): 0.1 mL[3][4]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Glucose (20% w/v): 20 mL (Final conc: 0.4%)

-

Vitamins/Antibiotics: As required.

Experimental Protocol

Phase 1: Pre-Culture & Adaptation

Goal: Eliminate

-

Inoculation: Inoculate a single colony of E. coli (BL21(DE3) or similar) into 5 mL LB media + Antibiotic. Incubate at 37°C, 250 rpm for 6–8 hours.

-

Wash Step (The "Nitrogen Purge"):

-

Centrifuge the 5 mL culture (3000 x g, 10 min).

-

Discard supernatant (LB contains

N). -

Resuspend pellet gently in 5 mL of 1X M9 Base Salts (no nitrogen/carbon).

-

Repeat centrifugation and resuspension once more.

-

-

Adaptation Culture:

-

Inoculate the washed cells into 50 mL of Modified M9 Media (containing

N and Glucose). -

Grow overnight at 37°C.

-

Why: This forces the bacteria to upregulate biosynthetic pathways for amino acid synthesis using

N, ensuring the main culture starts vigorously.

-

Phase 2: High-Density Expression

Goal: Maximize protein yield per unit of expensive isotope.

-

Main Culture Inoculation:

-

Measure

of the overnight adaptation culture. -

Inoculate the main 1L volume of Modified M9 Media to a starting

of 0.05 – 0.1 .

-

-

Growth Phase:

-

Incubate at 37°C / 250 rpm.

-

Monitor

hourly. -

Target: Grow until

reaches 0.6 – 0.8 (Mid-log phase).

-

-

Induction:

-

Cool Down: Reduce temperature to 18°C – 25°C .

-

Expert Insight: Lower temperatures promote correct folding and solubility, which is critical for NMR samples (aggregates are invisible to NMR).

-

-

Wait 20–30 mins for medium to cool.

-

Add IPTG (typically 0.5 mM – 1.0 mM final).

-

-

Expression:

-

Incubate for 16–20 hours at the lowered temperature.

-

-

Harvest:

-

Centrifuge (5000 x g, 15 min, 4°C).

-

Flash freeze pellet in liquid nitrogen. Store at -80°C.

-

Visualization: Workflow Diagram

Caption: Step-by-step workflow for minimizing isotopic dilution and maximizing soluble yield.

Quality Control & Troubleshooting

Validation (HSQC)

Before large-scale purification, purify a small aliquot (e.g., from 50 mL) and run a

-

Success Criteria: Well-dispersed peaks indicating folded protein.

-

Labeling Efficiency: Can be checked by Mass Spectrometry (Intact Mass). Expect a mass shift of +1 Da per Nitrogen atom in the sequence.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Magnesium Phosphate (Struvite) formation | Ensure |

| Long Lag Phase | Metabolic shock from LB | Do not skip the Adaptation Culture step. Ensure the adaptation culture is in log phase before inoculating main batch. |

| Low Protein Yield | Acidification of media | The |

| Incomplete Labeling | Ensure the wash step (Phase 1, Step 2) is performed thoroughly. Avoid using rich media (e.g., SOC) for recovery after transformation. |

References

-

PDB (Protein Data Bank). Methods for Protein Expression and Isotopic Labeling. [Link]

- Cavanagh, J., et al.Protein NMR Spectroscopy: Principles and Practice. Academic Press. (Standard text for NMR sample prep).

-

Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[5] Journal of Biomolecular NMR. [Link]

-

Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification.[6][7] [Link]

Sources

- 1. Confluence Mobile - Rice University Campus Wiki [wiki.rice.edu]

- 2. Thomas Eng, PhD - M9 Minimal Salt Media [sites.google.com]

- 3. ProtocolsRecipesM9Minimal < Lab < TWiki [barricklab.org]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. itqb.unl.pt [itqb.unl.pt]

- 6. reddit.com [reddit.com]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Using Ammonium dihydrogen phosphate-15N for metabolic flux analysis

Metabolic Flux Analysis Using Ammonium Dihydrogen Phosphate-15N

Executive Summary & Core Rationale

Nitrogen metabolism is the engine of cellular proliferation, driving the synthesis of nucleotides, amino acids, and hexosamines. While

This guide details the use of Ammonium Dihydrogen Phosphate-15N (

Key Advantages of

-

Dual Essentiality: Delivers Nitrogen (for biomass) and Phosphate (for energy/nucleotides) in a single salt, simplifying minimal media matrices.

-

Buffering Capacity: The dihydrogen phosphate ion (

) acts as a critical buffer in the physiological range (pKa ~7.2), maintaining culture stability during fermentation. -

High Isotopic Purity: Typically available at >98 atom %

N, ensuring high signal-to-noise ratios in Mass Spectrometry.

Strategic Experimental Design

2.1 The Stoichiometric Challenge

Replacing standard nitrogen sources (e.g.,

-

Standard M9 Minimal Media typically contains

(1 g/L) and -

The Substitution: If you introduce Nitrogen via

, you are simultaneously adding phosphate. To maintain the correct N:P ratio and pH, you must reduce the unlabeled phosphate salts (

2.2 Pathway Visualization: Nitrogen Assimilation

The following diagram illustrates the flow of

Figure 1: The assimilation of inorganic

Protocol: Media Preparation & Cell Culture[1][2][3][4]

Objective: Create a chemically defined medium where

Materials

-

Tracer: Ammonium dihydrogen phosphate-15N (98 atom % 15N).

-

Base: 10x Phosphate-Free Salt Base (Custom preparation: KCl, MgSO4, CaCl2, NaCl).

-

Carbon Source: Glucose (unlabeled, typically 2-4 g/L).

-

Water: LC-MS grade water (critical to avoid background nitrogen contamination).

Step-by-Step Methodology

-

Calculate Molarity:

-

MW of unlabeled

: 115.03 g/mol . -

MW of

: ~116.03 g/mol . -

Target Nitrogen concentration: Typically 18.7 mM (equivalent to 1 g/L

). -

Calculation:

.

-

-

Buffer Adjustment (The "Senior Scientist" Step):

-

Since you are adding 18.7 mM of Phosphate via the tracer, subtract 18.7 mM of phosphate from your standard buffer recipe (e.g., reduce

). -

Check pH.[1][2][3] The solution will likely be acidic (~pH 4.5). Adjust to pH 7.0-7.4 using NaOH or KOH .[1] Do not use Ammonium Hydroxide (

), as this introduces unlabeled nitrogen.

-

-

Sterilization:

-

Filter sterilize (0.22 µm PES membrane). Do not autoclave the tracer with glucose, as Maillard reactions may degrade the isotopic purity or create toxic byproducts.

-

-

Inoculation & Adaptation:

-

Pre-culture: Grow cells in standard minimal media (unlabeled) to mid-log phase.

-

Wash: Centrifuge cells (3,000 x g, 5 min), discard supernatant, and wash pellet 2x with PBS (phosphate-buffered saline) to remove extracellular unlabeled nitrogen.

-

Labeling Phase: Resuspend washed pellet into the

N-medium at an OD600 of 0.05.

-

Protocol: Quenching & Metabolite Extraction[6]

Scientific Integrity Check: Nitrogen metabolism is rapid. Turnover rates for Glutamine and Glutamate are in the order of seconds. Slow quenching will result in "flux artifacts" where the measured isotope ratio reflects the harvest stress, not the steady state.

Workflow Diagram

Figure 2: The critical path for 15N-MFA. The time between sampling and quenching (Phase 2) determines data validity.

Detailed Steps

-

Preparation: Pre-cool extraction solvent (40:40:20 Acetonitrile:Methanol:Water) to -20°C.

-

Filtration: Apply 1 mL of culture to a vacuum manifold with a 0.45 µm nylon filter.

-

Quench: Immediately transfer the filter (with cells) into the cold extraction solvent. Total time from culture flask to solvent must be <10 seconds.

-

Extraction: Vortex for 1 min, incubate at -20°C for 15 min, then centrifuge at 13,000 x g for 5 min (4°C) to pellet cell debris.

-

Supernatant: Collect supernatant for LC-MS.

Analytical Measurement & Data Interpretation

5.1 Instrumentation (LC-MS)

Nitrogenous metabolites are highly polar. Reverse-phase chromatography (C18) often fails to retain them.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., ZIC-pHILIC).[4]

-

Mobile Phase:

-

A: 20 mM Ammonium Carbonate (pH 9.0).

-

B: 100% Acetonitrile.

-

-

Detection: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) in Negative Mode (for central carbon/nitrogen intermediates) and Positive Mode (for amino acids).

5.2 Calculating Enrichment (The "Trustworthiness" Pillar)

Raw MS data provides intensities for isotopologues (

Table 1: Expected Mass Shifts for Key Metabolites

| Metabolite | Formula (Unlabeled) | Nitrogen Atoms | Mass Shift (Fully Labeled) | Key Transition |

| Glutamate | C5H9NO4 | 1 | +1.00 Da | M+0 |

| Glutamine | C5H10N2O3 | 2 | +2.00 Da | M+0 |

| ATP | C10H16N5O13P3 | 5 | +5.00 Da | M+0 |

| Uracil | C4H4N2O2 | 2 | +2.00 Da | M+0 |

5.3 Natural Abundance Correction

Even with 98%

-

Problem: An M+1 peak could be

N (tracer) OR -

Solution: Use a correction matrix (e.g., IsoCor or polylabeled software) to strip out natural

C abundance. -

Validation Rule: In the

N-medium, the "unlabeled" (M+0) fraction of Glutamate should approach 0% after 5 cell doublings. If M+0 > 5%, you have contamination (unlabeled N in water/glassware) or insufficient labeling time.

References

-

Beste, D. J. V., et al. "One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux." Molecular Systems Biology (via PMC), 2022. [Link]

-

Oxford Academic. "Metabolic cartography: experimental quantification of metabolic fluxes from isotopic labelling studies." Journal of Experimental Botany. [Link]

Sources

- 1. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 3. agriculture.gov.au [agriculture.gov.au]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

Experimental design for plant nitrogen uptake studies with Ammonium dihydrogen phosphate-15N

Application Note: Experimental Design for Plant Nitrogen Uptake Studies Utilizing Ammonium Dihydrogen Phosphate-¹⁵N (¹⁵N-ADP)

Executive Summary

Stable isotope tracing using ¹⁵N is the gold standard for quantifying nitrogen fluxes, assimilation pathways, and Nitrogen Use Efficiency (NUE) in agricultural and pharmacological plant models. Ammonium dihydrogen phosphate (NH₄H₂PO₄) labeled with ¹⁵N (¹⁵N-ADP) is particularly valuable for studying ammonium-specific uptake dynamics. This application note details the mechanistic rationale, experimental design, and step-by-step protocols required to execute a highly rigorous, self-validating ¹⁵N-ADP tracing study.

Mechanistic Rationale: Ammonium Uptake and Assimilation

Ammonium (NH₄⁺) is a preferred nitrogen source for many plant species, but its over-accumulation in the cytosol can cause toxicity. To mitigate this, plants rapidly assimilate internalized NH₄⁺ into non-toxic organic amino acids via the Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) pathway[1].

When ¹⁵N-ADP is introduced to the root zone, the ¹⁵NH₄⁺ cation is transported across the root plasma membrane by high-affinity Ammonium Transporters (AMT). Once in the cytosol, Glutamine Synthetase (GS) catalyzes the ATP-dependent condensation of the ¹⁵NH₄⁺ with glutamate to form ¹⁵N-glutamine. Subsequently, GOGAT transfers the labeled amide group to 2-oxoglutarate, yielding two molecules of glutamate—one of which is recycled back to GS, while the other serves as a foundational donor for the biosynthesis of other amino acids and nitrogenous compounds[1].

Fig 1. The GS-GOGAT pathway for plant assimilation of 15N-labeled ammonium.

Experimental Design Principles

A robust experimental design must account for isotopic dilution, microbial interference, and baseline variations.

-

Isotope Enrichment Strategy : The natural atmospheric abundance of ¹⁵N is approximately 0.366%. For short-term micro-plot or hydroponic studies, a highly enriched tracer (e.g., 5–10 atom % ¹⁵N excess) is necessary to overcome background soil nitrogen dilution and accurately trace rapid physiological fluxes[2]. Conversely, for long-term field experimentation (e.g., perennial crops), a lower enrichment of 1–2 atom % ¹⁵N is sufficient to establish reliable fertilizer-N balances over multiple seasons[3].

-

Inhibiting Nitrification : To guarantee that the plant absorbs the ¹⁵N strictly as ammonium (rather than as nitrate following soil microbial nitrification), a nitrification inhibitor such as dicyandiamide (DCD) must be co-applied with the ¹⁵N-ADP[4].

-

Self-Validating Controls : Every protocol must be a self-validating system. Parallel control plants treated with unlabeled ADP are mandatory. These controls establish the baseline natural ¹⁵N abundance specific to the local soil matrix, which is mathematically required to calculate the exact percentage of Nitrogen Derived from Fertilizer (%Ndff)[5].

Detailed Step-by-Step Protocol

Fig 2. Step-by-step workflow for 15N-ADP plant labeling and IRMS analysis.

Phase 1: Preparation of ¹⁵N-ADP Solutions

-

Determine the required nitrogen dose based on the standard agronomic rate for the target species.

-

Dissolve ¹⁵N-ADP (e.g., 10 atom % ¹⁵N) in deionized water.

-

Causality Note: Add a nitrification inhibitor (e.g., DCD) to the solution. This prevents the microbial oxidation of ¹⁵NH₄⁺ to ¹⁵NO₃⁻, preserving the integrity of the ammonium-specific uptake study[4].

Phase 2: Plant Cultivation and Labeling

-

Establish micro-plots or hydroponic systems. For soil-based systems, isolate the root zone using physical barriers (e.g., PVC cylinders driven into the soil) to prevent lateral leaching and isotopic dilution[2].

-

Apply the ¹⁵N-ADP solution directly to the root zone via subsurface injection. Causality Note: Surface application of ammonium fertilizers can lead to significant nitrogen loss via ammonia volatilization; subsurface injection ensures maximum root contact and minimizes gaseous loss.

-

Maintain parallel control plots receiving unlabeled ADP at identical concentrations.

Phase 3: Harvesting and Sample Processing

-

Harvest plants at predefined temporal intervals (e.g., 2, 4, 7, 14, and 30 days) to capture the dynamic kinetics of nitrogen translocation[4].

-

Separate the biomass into distinct physiological pools: fine roots, coarse roots, stems, leaves, and reproductive organs.

-

Wash roots sequentially in 0.5 mM CaCl₂ followed by deionized water. Causality Note: Calcium ions (Ca²⁺) displace extracellularly bound ¹⁵NH₄⁺ from the root apoplast, ensuring that downstream analysis only measures internalized nitrogen.

-

Flash-freeze tissues in liquid nitrogen to immediately halt enzymatic activity and prevent nitrogen remobilization.

-

Oven-dry the samples at 70°C until a constant weight is achieved. Causality Note: 70°C is optimal because it rapidly removes moisture without causing the thermal degradation or volatilization of nitrogenous compounds.

-

Grind the dried samples to a fine powder (passing through a <0.1 mm sieve). Causality Note: Isotope Ratio Mass Spectrometry (IRMS) requires micro-sampling (2–3 mg). Strict homogeneity is critical to prevent isotopic skewing[2].

Phase 4: Isotope Ratio Mass Spectrometry (IRMS) Analysis

-

Weigh 2–3 mg of the homogenized plant powder into ultra-pure tin capsules.

-

Analyze using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS). The tin capsule combusts exothermically at ~1000°C, converting all organic N to N₂ gas. The mass spectrometer then separates the gas by mass-to-charge ratio (m/z 28, 29, 30) to precisely determine the ¹⁵N/¹⁴N ratio.

Data Presentation & Quantitative Analysis

To translate raw IRMS data into actionable physiological insights, researchers must calculate the Nitrogen Derived from Fertilizer (%Ndff) and the overall Nitrogen Use Efficiency (NUE)[5].

Key Equations:

-

Atom % ¹⁵N Excess = (Atom % ¹⁵N in labeled sample) - (Atom % ¹⁵N in unlabeled control)

-

%Ndff = (Atom % ¹⁵N Excess in plant tissue / Atom % ¹⁵N Excess in applied ¹⁵N-ADP) × 100

-

NUE (%) =[(Total Plant N uptake × %Ndff) / Total N applied as ¹⁵N-ADP] × 100

Table 1: Standardized Data Matrix for ¹⁵N Recovery Analysis

| Plant Organ | Dry Weight (g) | Total N Content (%) | Measured Atom % ¹⁵N | ¹⁵N Excess (%) | %Ndff | Total ¹⁵N Recovered (mg) |

| Fine Roots | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| Coarse Roots | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| Stems | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| Leaves | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| Whole Plant | Sum | Weighted Avg | - | - | Weighted Avg | Sum |

References

- Source: scielo.

- Source: tandfonline.

- Source: nimss.

- Source: researchgate.

- Source: oup.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. NC_old1195: Enhancing nitrogen utilization in corn based cropping systems to increase yield, improve profitability and minimize environmental impacts (N – NIMSS [nimss.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Ammonium dihydrogen phosphate-15N in soil nitrogen cycling experiments

Application Note: Ammonium Dihydrogen Phosphate-15N ( ) in Soil Nitrogen Cycling Experiments

Executive Summary

This application note details the protocol for using Ammonium Dihydrogen Phosphate-15N (ADP-15N) —isotopically labeled Monoammonium Phosphate (MAP)—to quantify soil nitrogen transformations. While standard nitrogen tracing often uses ammonium chloride or sulfate, ADP-15N is the critical reagent for studying the specific nitrogen dynamics of phosphate-based fertilization regimes. This guide focuses on the Isotope Pool Dilution (IPD) technique to measure gross nitrogen mineralization and nitrification rates, providing a self-validating workflow for agricultural and environmental researchers.

Scientific Background & Rationale

Why ADP-15N?

Ammonium Dihydrogen Phosphate (

-

Co-limitation Studies: ADP-15N allows researchers to alleviate P-limitation while tracing N, isolating the nitrogen cycle mechanics without P-stress confounding factors.

-

Acidification Effects: The hydrolysis of MAP releases protons; using the exact chemical form (

) replicates the localized acidification zone found in real-world fertilizer bands.

The Principle of Isotope Pool Dilution (IPD)

IPD is the gold standard for separating gross rates (total production) from net rates (production minus consumption).

-

Enrichment: The soil

pool is labeled with ADP-15N. -

Dilution: As soil microbes mineralize organic matter, they release natural-abundance

( -

Measurement: This influx of

dilutes the

Experimental Design & Safety

Reagents and Materials

| Component | Specification | Purpose |

| Tracer | Ammonium Dihydrogen Phosphate-15N | Target enrichment: 10–98 atom% |

| Extractant | 2.0 M KCl (Potassium Chloride) | Desorbs exchangeable |

| Diffusion Trap | Acidified Filter Disks (2.5 M | Captures |

| Matrix | Fresh, sieved soil (<2 mm) | Field-moist soil preserves microbial community structure. |

Safety & Handling

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.

-

Cross-Contamination:

is a stable isotope (non-radioactive), but highly enriched sources can permanently contaminate mass spectrometry baselines. Designate separate weighing areas and glassware for high-enrichment tracers.

Detailed Protocol: Gross N Mineralization Assay

Phase 1: Soil Preparation and Pre-incubation

-

Sieve field-moist soil to 2 mm to homogenize.

-

Adjust soil moisture to 40% Water Holding Capacity (WHC).

-

Pre-incubate loosely covered at 20–25°C for 5–7 days. This stabilizes microbial respiration pulses caused by the physical disturbance of sieving.

Phase 2: Tracer Application ( )

Goal: Homogeneously label the soil

-

Calculate Tracer Mass: Aim for a target soil concentration of 2–5 µg N per gram of dry soil.

-

Note: Do not exceed 10-15% of the native ambient

pool if strictly measuring native rates. For fertilizer simulation, apply at agronomic rates.[1]

-

-

Dissolve ADP-15N: Prepare a stock solution in deionized water.

-

Injection:

-

Spread 100g (dry weight equivalent) of soil on a tray.

-

Apply tracer solution evenly using a fine-mist spray or multiple needle injections.

-

Mix thoroughly but gently.

-

-

Sub-sampling: Immediately divide soil into two sets:

-

Set A (

): Extraction immediately (within 15 mins). -

Set B (

): Incubate for 24 hours.

-

Phase 3: Incubation[2]

-

Place Set B in aerated jars/bottles.

-

Incubate at constant temperature (e.g., 20°C) for 24 hours.

-

Critical: Do not incubate >48 hours for IPD. Long incubations risk "tracer reflux" (remobilization of immobilized

), violating model assumptions.

Phase 4: Extraction and Diffusion

-

Extraction:

-

Add 100 mL of 2.0 M KCl to 20g of soil (5:1 ratio).

-

Shake on a reciprocating shaker for 1 hour (150 rpm).

-

Filter through quantitative ashless filter paper (e.g., Whatman No. 42) into scintillation vials.

-

-

Diffusion (Stark & Hart Method):

-

Add MgO (Magnesium Oxide) to the filtrate to raise pH >9.5, converting

to -

Immediately seal the vial containing an acidified filter disk trap (encased in Teflon tape) suspended above the liquid.

-

Incubate for 5–7 days at room temperature with gentle shaking.

-

-

Analysis:

-

Remove filter disks, dry in a desiccator.

-

Pack into tin capsules for Isotope Ratio Mass Spectrometry (IRMS).

-

Data Analysis & Calculations

The Kirkham & Bartholomew Equations (1954)

To calculate Gross Mineralization (

Variables:

-

: Total mass of

-

: Atom% excess

- : Incubation time (days).

Equation 1: Gross Mineralization Rate (

-

Note: If

(steady state), use the simplified form:

Equation 2: Gross Consumption Rate (

Data Presentation Table

Summarize your IRMS data in the following format for clarity:

| Sample ID | Timepoint | Total NH4+ (µg/g) | atom% 15N | atom% Excess (APE) | Calc. Mineralization (µg N/g/d) |

| Soil_A_1 | T0 | 12.5 | 5.42 | 5.05 | - |

| Soil_A_2 | T24 | 13.1 | 4.88 | 4.51 | Calculated Value |

Visualization of Pathways

Experimental Workflow (DOT Diagram)

Figure 1: Step-by-step experimental workflow for 15N Isotope Pool Dilution.

Nitrogen Cycle & Pool Dilution Logic (DOT Diagram)

Figure 2: Mechanistic view of Pool Dilution.[2] Mineralization of organic

Troubleshooting & Quality Control (Self-Validating Systems)